

# An In-depth Technical Guide to the Pharmacology and Toxicology of BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered as a dual-acting androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] It represents a novel therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases that have developed resistance to current androgen receptor pathway inhibitors (ARPIs).[1][2] BMS-986365 demonstrates potent preclinical activity, efficiently inducing the degradation of both wild-type and mutant AR, and exhibits a manageable safety profile in clinical trials.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of BMS-986365, incorporating detailed experimental protocols and quantitative data to support further research and development.

# Pharmacology Mechanism of Action

**BMS-986365** exerts its therapeutic effect through a dual mechanism of action that distinguishes it from traditional AR inhibitors.[1][2] As a heterobifunctional molecule, it comprises two key moieties: one that binds to the androgen receptor and another that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2][4] This dual functionality leads to both the degradation and competitive inhibition of the androgen receptor.[1][2][4]



The binding of **BMS-986365** to the AR ligand-binding domain (LBD) directly antagonizes the receptor, preventing its activation by androgens.[1][2] Simultaneously, the recruitment of CRBN facilitates the ubiquitination of the AR, marking it for subsequent degradation by the proteasome.[1][2][4] This degradation of the AR protein itself, rather than just blocking its function, is a key differentiator and is believed to contribute to its efficacy in overcoming resistance mechanisms.[1][5]



Click to download full resolution via product page



Caption: Dual mechanism of action of BMS-986365.

### **Preclinical Pharmacology Data**

**BMS-986365** has demonstrated significant potency in preclinical studies, outperforming standard-of-care AR antagonists like enzalutamide.[1][6]

Table 1: In Vitro Activity of BMS-986365

| Parameter                          | Cell Line             | BMS-986365                              | Enzalutamide | Reference |
|------------------------------------|-----------------------|-----------------------------------------|--------------|-----------|
| AR Binding<br>Affinity             | -                     | ~10-fold higher<br>than<br>Enzalutamide | -            | [1][6]    |
| IC50 (FKBP5<br>mRNA<br>expression) | VCaP                  | 1 nM                                    | ~100-1000 nM | [1]       |
|                                    | LNCaP                 | 4 nM                                    | ~100-1000 nM | [1]       |
| GI50 (Cell<br>Proliferation)       | VCaP                  | 11 nM                                   | ~550-1100 nM | [1]       |
|                                    | LNCaP                 | 4 nM                                    | ~400-800 nM  | [1]       |
|                                    | LNCaP (AR<br>mutants) | 3-36 nM                                 | 120-1350 nM  | [6]       |

| DC50 (AR Degradation) | - | 10-40 nM | - |[7] |

## **Pharmacokinetics (Preclinical)**

Pharmacokinetic studies in CD1 mice have shown that **BMS-986365** possesses good oral bioavailability.[1]

Table 2: Pharmacokinetic Parameters of BMS-986365 in CD1 Mice



| Parameter                 | Value          |  |
|---------------------------|----------------|--|
| Plasma Clearance          | 20.7 mL/min/kg |  |
| Volume of Distribution    | 3.1 L/kg       |  |
| Half-life                 | 1.7 hours      |  |
| Cmax (Oral)               | 0.275 μΜ       |  |
| Tmax (Oral)               | 4.5 hours      |  |
| Oral Bioavailability (%F) | 40%            |  |

Data from a single intravenous or oral administration.[1]

## Toxicology Profile Preclinical Toxicology

Detailed preclinical toxicology reports with specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values are not publicly available in the reviewed literature. However, the clinical safety profile provides insights into potential toxicities.

### **Clinical Safety and Tolerability**

In a Phase I clinical trial (NCT04428788), **BMS-986365** was generally well-tolerated with a manageable safety profile in heavily pretreated mCRPC patients.[2][3] The maximum tolerated dose (MTD) was not reached in the dose-escalation part of the study.[2][3]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in a Phase I Study

| Adverse Event                       | Frequency | Grade 3 |
|-------------------------------------|-----------|---------|
| Asymptomatic Prolonged QTc Interval | 47%       | 9%      |
| Bradycardia                         | 34%       | 0%      |

Data from patients treated with 400-900 mg twice daily.[3]



Serious TRAEs were infrequent, occurring in 4% of patients at the 900 mg twice-daily dose.[2] The asymptomatic prolonged QTc interval was the most notable dose-limiting toxicity, which was manageable with dose modifications.[2]

# Experimental Protocols AR Degradation Assay (Western Blot)





Click to download full resolution via product page

**Caption:** Western blot workflow for assessing AR degradation.



A detailed protocol for assessing AR degradation via Western blot is as follows:

- Cell Culture: Prostate cancer cell lines such as VCaP or LNCaP are cultured in appropriate media (e.g., RPMI 1640 with 5% charcoal-stripped fetal bovine serum).[1]
- Treatment: Cells are treated with varying concentrations of **BMS-986365** for different durations.
- Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
- Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
- SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size through electrophoresis.
- Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to minimize non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a primary antibody specific for the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.
- Analysis: The intensity of the bands corresponding to the AR is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.

#### **Cell Proliferation Assay**





Click to download full resolution via product page

Caption: Workflow for cell proliferation assay.

The protocol for evaluating the anti-proliferative effects of **BMS-986365** is as follows:

• Cell Seeding: VCaP or LNCaP cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.



- Treatment: Cells are treated with a range of concentrations of **BMS-986365**, typically in the presence of an androgen like R1881 to stimulate proliferation.[1]
- Incubation: The plates are incubated for a specified period, for example, 72 hours, to allow for cell growth.
- Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (Promega) which measures ATP levels, is added to each well.
- Signal Measurement: The luminescence or absorbance is measured using a microplate reader.
- Data Analysis: The data is normalized to vehicle-treated controls, and the half-maximal growth inhibition (GI50) values are calculated by fitting the data to a dose-response curve.[1]

### In Vivo Antitumor Activity (Xenograft Model)

- Animal Model: Male immunodeficient mice (e.g., NOD-SCID IL2Rynull) are used.[1]
- Tumor Implantation: Prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) fragments are implanted subcutaneously.[1]
- Tumor Growth and Randomization: Once tumors reach a specified volume, the animals are randomized into treatment and control groups.
- Treatment Administration: BMS-986365 is administered orally at various doses and schedules. A vehicle control and a comparator arm (e.g., enzalutamide) are included.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.

#### Conclusion



**BMS-986365** is a promising novel agent for the treatment of mCRPC with a unique dual mechanism of action that leads to both degradation and inhibition of the androgen receptor. Its potent preclinical activity against both wild-type and mutant AR, coupled with a manageable clinical safety profile, underscores its potential to overcome resistance to current AR-targeted therapies. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and similar next-generation AR-directed therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The safety and efficacy of **BMS-986365** are still under investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. championsoncology.com [championsoncology.com]
- 2. urotoday.com [urotoday.com]
- 3. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor liganddirected degrader and antagonist, in heavily pretreated patients with metastatic castrationresistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donald Patrick McDonnell | Office of the Provost [provost.duke.edu]
- 5. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology and Toxicology of BMS-986365]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623205#pharmacology-and-toxicology-profile-of-bms-986365]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com